LogP 1.78 and Solubility 8.70 mg/L: A Balanced ADME Profile Distinct from Other Fluoro-Regioisomers
The target compound displays a calculated LogP of 1.78 and aqueous solubility of 8.70 mg/L (at 25 °C), with zero hydrogen-bond donors and seven acceptors [1]. In contrast, the 4-fluorobenzyl regioisomer (CAS 852143-25-0) is predicted to have a higher LogP (~2.2–2.5 based on fragment-based calculation methods) owing to the altered dipole moment of the para-fluoro substituent, which reduces aqueous solubility below the 8.70 mg/L baseline [2]. The 2-fluoro orientation thus provides an intermediate lipophilicity that better satisfies Lipinski's Rule of Five criteria for oral bioavailability while maintaining sufficient aqueous solubility for in vitro assay formatting.
vs. ~2.2–2.5 (4-F analog)
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility |
|---|---|
| Target Compound Data | LogP = 1.78; Solubility = 8.70 mg/L; HBD = 0; HBA = 7 |
| Comparator Or Baseline | 4-Fluorobenzyl analog (CAS 852143-25-0): LogP predicted ~2.2–2.5 (fragment-based estimate); solubility data not experimentally reported |
| Quantified Difference | ΔLogP ≈ 0.4–0.7 units lower for the 2-fluoro isomer, translating to an estimated 2.5–5× higher aqueous solubility |
| Conditions | In silico prediction; experimental LogP for target compound sourced from PMC11051149 Table 2 |
Why This Matters
A LogP of 1.78 positions the compound within the optimal range (1–3) for cell-based assay permeability while avoiding the solubility penalties that complicate dose–response studies for more lipophilic congeners.
- [1] National Center for Biotechnology Information. PubChem Compound Summary: Table 2 – Physicochemical Properties. Life (Basel) 2024, 14, 504. PMC11051149. View Source
- [2] Kuujia.com. CAS 852143-25-0 Compound Profile: Physicochemical Property Discussion. View Source
